molecular formula C16H20N2O3 B2543507 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile CAS No. 1394785-31-9

4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile

Cat. No. B2543507
CAS RN: 1394785-31-9
M. Wt: 288.347
InChI Key: BBMBFCUHPOLMOI-UHFFFAOYSA-N
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Description

4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile, also known as DMPPMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPPMC belongs to the class of morpholine-based compounds and has been found to exhibit significant biological activity, making it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile is not fully understood, but studies have suggested that it may act as an inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells (Liu et al., 2017). It has also been suggested that 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile may act as a voltage-gated sodium channel blocker, leading to paralysis and death in insects (Zhang et al., 2016).
Biochemical and Physiological Effects
4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile can induce cell cycle arrest and apoptosis in cancer cells (Liu et al., 2017). In addition, 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has been found to exhibit insecticidal activity against various insect pests, leading to paralysis and death (Zhang et al., 2016).

Advantages and Limitations for Lab Experiments

4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activity, making it a promising candidate for further research. However, 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, more research is needed to fully understand the mechanism of action of 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile.

Future Directions

There are several future directions for research on 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile. One area of interest is its potential use as an anticancer agent. Further studies are needed to fully understand the mechanism of action of 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile and its effectiveness against various types of cancer. In addition, 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has shown promising results as an insecticide, and further research is needed to explore its potential use in agriculture. Finally, more research is needed to fully understand the advantages and limitations of 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile for lab experiments and to develop new synthesis methods that can overcome its limitations.

Synthesis Methods

4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethylphenol with propionyl chloride to form 3-(3,5-dimethylphenoxy)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and potassium cyanide to form 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile (Liu et al., 2017).

Scientific Research Applications

4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has been found to exhibit significant biological activity, making it a promising candidate for further research. It has been studied for its potential use as an anticancer agent, with promising results in vitro (Liu et al., 2017). In addition, 4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile has also been investigated for its potential use as an insecticide, with studies showing its effectiveness against various insect pests (Zhang et al., 2016).

properties

IUPAC Name

4-[3-(3,5-dimethylphenoxy)propanoyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-7-13(2)9-15(8-12)21-5-3-16(19)18-4-6-20-11-14(18)10-17/h7-9,14H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMBFCUHPOLMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCC(=O)N2CCOCC2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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